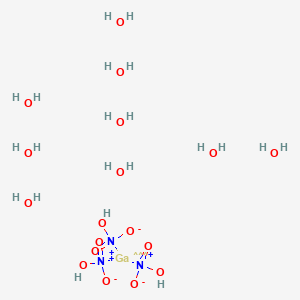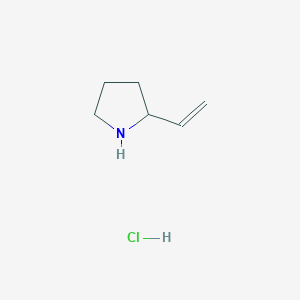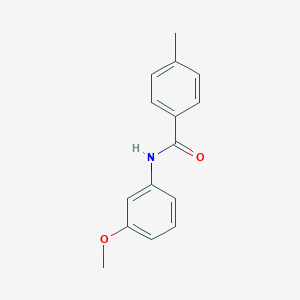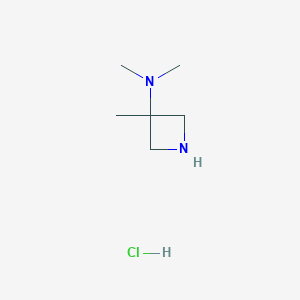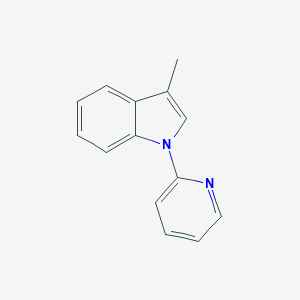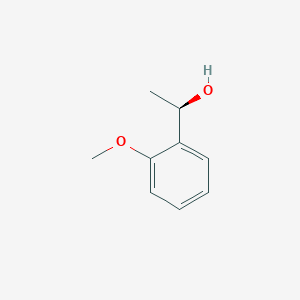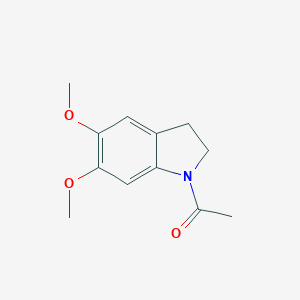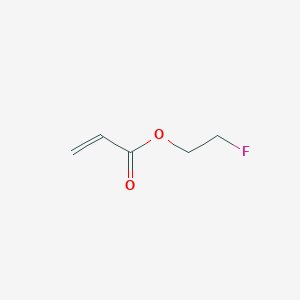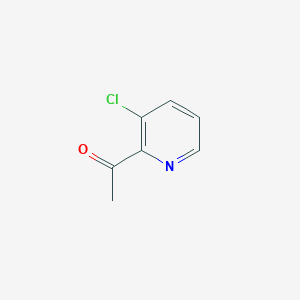
1-(3-Chloropyridin-2-yl)ethanone
Vue d'ensemble
Description
“1-(3-Chloropyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H6ClNO. It has a molecular weight of 155.58 . It is used in the field of chemical synthesis .
Molecular Structure Analysis
The InChI code for “1-(3-Chloropyridin-2-yl)ethanone” is 1S/C7H6ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(3-Chloropyridin-2-yl)ethanone” is a solid under normal conditions . It has a molecular weight of 155.58 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved data.Applications De Recherche Scientifique
Materials Science Applications
One significant application of 1-(3-Chloropyridin-2-yl)ethanone derivatives is in the field of materials science, particularly in the development of environmentally sensitive fluorophores. A study by Hussein, El Guesmi, and Ahmed (2019) highlights the synthesis of innovative nicotinonitriles that incorporate pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, making them useful in various materials science applications, including as components in optoelectronic devices (Hussein, El Guesmi, & Ahmed, 2019).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 1-(3-Chloropyridin-2-yl)ethanone have been explored for their antimicrobial properties. For instance, Salimon, Salih, and Hussien (2011) synthesized a compound demonstrating significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Agricultural Chemistry Applications
The compound also finds applications in agricultural chemistry, particularly in the synthesis of insecticides and fungicides. Zhu and Shi (2011) reported the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones that possess moderate insecticidal and fungicidal activities, providing a new avenue for the development of agricultural chemicals (Zhu & Shi, 2011).
Safety and Hazards
“1-(3-Chloropyridin-2-yl)ethanone” is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXZSVFWDQBSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562551 | |
| Record name | 1-(3-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)ethanone | |
CAS RN |
131109-75-6 | |
| Record name | 1-(3-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloropyridin-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


